Aluminum;cerium

Aluminum Alloys High-Temperature Materials Casting

Sourcing heat-resistant aluminum alloys that maintain mechanical integrity above 155°C is a persistent challenge. Al-Ce master alloys solve this with stable intermetallic phases (e.g., CeAl₂, ΔHform = -50.0 kJ/mol) that resist coarsening. - Retains ~80% tensile strength at 240°C, enabling lighter engine components (pistons, turbocharger housings) vs. standard Al-Si-Mg alloys. - Provides up to 92.6% corrosion inhibition in saline environments - an effective, chromate-free alternative for marine coatings. - Supplied as ingot, wire, or waffle ingot with 99.9% purity; vacuum-sealed for global shipment.

Molecular Formula AlCe
Molecular Weight 167.098 g/mol
Cat. No. B14732202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum;cerium
Molecular FormulaAlCe
Molecular Weight167.098 g/mol
Structural Identifiers
SMILES[Al].[Ce]
InChIInChI=1S/Al.Ce
InChIKeyHIPVTVNIGFETDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum-Cerium (Al-Ce) Alloys Overview


Aluminum-cerium (Al-Ce) compounds, including binary intermetallics (e.g., CeAl2, Ce3Al11) and aluminum-rich alloys (typically 4-10 wt% Ce), represent a class of materials characterized by the formation of stable, high-melting-point intermetallic phases within an aluminum matrix [1]. The addition of cerium modifies the microstructure, leading to a fine distribution of these phases which significantly impacts high-temperature mechanical properties, corrosion resistance, and catalytic activity [2]. The strong negative enthalpy of formation for these compounds indicates their high thermodynamic stability [3].

Material System
Al-Ce binary intermetallics & aluminum-rich alloys (4–10 wt% Ce)
Stable CeAl₂, Ce₃Al₁₁ phases
Primary Selection Context
High-temperature structural applications (up to 500 °C reported stability)
Microstructural stability & strength retention
Research Workflows
Casting, corrosion inhibition, catalytic support, metal matrix composite design
Environmentally compliant corrosion protection

Why Al-Ce Alloys Outperform Standard Alloys


Direct substitution of aluminum-cerium compounds with other aluminum-rare earth (Al-RE) alloys or standard Al-Si/Al-Cu casting alloys is not equivalent due to fundamental differences in phase equilibria and resultant property sets. For instance, while lanthanum (La) is chemically similar, ceria-alumina catalysts demonstrate a distinct promotional effect on reaction kinetics that lanthana does not replicate [1]. Similarly, the eutectic Al-Ce system offers a unique combination of high castability and exceptional microstructural stability at elevated temperatures (up to 500°C) that exceeds the capabilities of conventional Al-Si-Mg alloys, which rapidly lose strength above their aging temperature of ~155°C [2]. The specific intermetallic compounds formed, such as CeAl2 with a formation enthalpy of -50.0 ± 2 kJ/mol of atoms, dictate the thermal and mechanical behavior [3].

Thermal Stability
retains reported strength at 240 °C, microstructural stability up to 500 °C
standard Al-Si-Mg alloys lose strength above ~155 °C; phase coarsening may limit high-temperature use
Catalytic Promotion
Ce-Al-O system shows reported order-of-magnitude higher TOF for NO reduction by CO
lanthana-promoted or unpromoted alumina supports do not replicate the same catalytic enhancement
Corrosion Inhibition
cerium treatment provides reported up to 92.6% efficiency in saline environments
chromate conversion coatings offer different toxicological profile; non‑Ce surface treatments may not achieve comparable inhibition

Comparative Performance Evidence


High-Temperature Strength Retention vs. Al-Si-Mg Alloys

Al-Ce alloys demonstrate significantly superior retention of mechanical properties at elevated temperatures compared to standard commercial aluminum-silicon-magnesium (Al-Si-Mg) casting alloys. The Al-Ce alloy retains 80% of its room-temperature tensile strength at 240°C, whereas conventional Al-Si-Mg alloys rapidly lose strength above their aging temperature of approximately 155°C [1][2].

High‑Temperature Strength Retention
Cross-study comparable
80 % at 240 °C
Reported retention of room‑temperature tensile strength at 240 °C
vs standard Al‑Si‑Mg alloys that degrade above ~155 °C; stable up to 500 °C for 1000 h
Aluminum Alloys High-Temperature Materials Casting

Corrosion Inhibition by Cerium Treatment

Treatment of pure aluminum with cerium provides substantial corrosion inhibition in saline environments compared to an untreated marine-grade aluminum-magnesium alloy. The cerium treatment showed an efficiency of 30-66% on pure aluminum and 0-92.6% on the Al-Mg alloy M57S when exposed to solutions of varying salinity (5 to 200 ppt) [1][2].

Corrosion Inhibition Efficiency
Direct head‑to‑head comparison
30–66 % (pure Al)
0–92.6 % (M57S alloy)
Reported inhibition efficiency from 1000 ppm Ce treatment in saline solutions (5–200 ppt)
Compared with untreated marine‑grade aluminum controls
Corrosion Protection Aluminum Alloys Marine Environments

Ceria-Alumina Catalytic Promotion in NOx Reduction

In the catalytic reduction of NO by CO, a ceria-promoted Pd/Al2O3 catalyst exhibited a turnover frequency (TOF) at least an order of magnitude greater than that of unpromoted Pd/Al2O3, Rh/Al2O3, and lanthana-promoted catalysts [1]. This demonstrates a strong promotional effect specific to the cerium-aluminum interaction.

Ceria‑Alumina Catalytic Promotion
Direct head‑to‑head comparison
≥10× higher TOF
Ceria‑promoted Pd/Al₂O₃ turnover frequency reported at least one order of magnitude greater than unpromoted or lanthana‑promoted catalysts
NO+CO reaction, 425–625 K; context‑dependent catalytic advantage
Heterogeneous Catalysis Emission Control Ceria-Alumina

Thermodynamic Stability of CeAl2 Intermetallic

The formation enthalpy (ΔHform) of CeAl2 is significantly more negative (-50.0 ± 2 kJ/mol of atoms) than that of other Al-Ce intermetallics like Ce3Al (-27.0 ± 2 kJ/mol) and Ce3Al11 (-41.0 ± 2 kJ/mol) [1]. This indicates that CeAl2 is the most thermodynamically stable phase, which is a key factor in the high-temperature microstructural stability of Al-Ce alloys.

CeAl₂ Thermodynamic Stability
Direct head‑to‑head comparison
CeAl₂: −50.0 ± 2 kJ/mol
Ce₃Al: −27.0 ± 2 kJ/mol
Ce₃Al₁₁: −41.0 ± 2 kJ/mol
Reported formation enthalpy (300 K) indicates CeAl₂ is the most thermodynamically stable phase among Al‑Ce intermetallics
Measured by isoperibol calorimetry; supports coarsening resistance in alloy design
Thermodynamics Intermetallic Compounds Phase Stability

Industrial & Research Applications of Al-Ce Compounds


High-Temperature Engine Components

Based on the evidence of 80% strength retention at 240°C and microstructural stability up to 500°C [1], Al-Ce casting alloys are ideally suited for cylinder heads, pistons, turbocharger components, and other engine parts that operate at temperatures above the ~155°C limit of standard Al-Si-Mg alloys. This enables lighter-weight designs and improved fuel efficiency.

Non-Toxic Marine Corrosion Protection

The data showing up to 92.6% corrosion inhibition efficiency from cerium treatment in saline environments [2] supports the use of Ce-based conversion coatings or alloying as an effective, environmentally compliant alternative to chromate-based systems for protecting aluminum hulls, offshore platforms, and other marine infrastructure.

Advanced Emission Control Catalysts

The finding that ceria-alumina supports increase catalytic turnover frequency for NO reduction by at least an order of magnitude compared to alumina alone [3] directly validates the use of Ce-Al-O materials in three-way catalytic converters and diesel oxidation catalysts, where enhanced low-temperature activity and oxygen storage capacity are paramount.

Thermally Stable Metal Matrix Composites

The quantified thermodynamic stability of the CeAl2 intermetallic phase (ΔHform = -50.0 kJ/mol) [4] is the fundamental basis for designing Al-Ce based metal matrix composites (MMCs) that require minimal coarsening of the strengthening phase during high-temperature service or processing, such as in additive manufacturing of aerospace components.

Application
Selection Property
Validation Focus
High‑temperature engine components (cylinder heads, pistons, turbocharger parts)
Strength retention profile at 240–500 °C
Microstructural stability and coarsening resistance under thermal cycling
Marine corrosion protection (hulls, offshore structures)
Corrosion inhibition in saline environments (Ce‑based treatment)
Efficacy context versus chromate systems; environmentally compliant alternative review
Emission control catalysts (three‑way catalytic converters, diesel oxidation catalysts)
Ceria‑alumina catalytic promotion for NOx reduction
Turnover frequency context and oxygen storage capacity assessment
Thermally stable metal matrix composites (additive manufacturing of aerospace components)
CeAl₂ intermetallic thermodynamic stability
Coarsening resistance during processing and high‑temperature service

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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